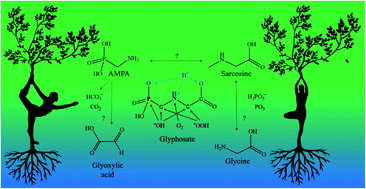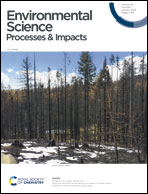The fate of a hazardous herbicide: a DFT-based ab initio study on glyphosate degradation†
Environmental Science: Processes & Impacts Pub Date: 2021-06-18 DOI: 10.1039/D1EM00100K
Abstract
Glyphosate degradation has been extensively examined; however, only a few detailed computational studies have been performed on the topic so far. There are substantial differences between the degradation products of glyphosate, as AMPA (aminomethylphosphonic acid) is toxic while sarcosine intermediate is non-toxic. These species can have different effects on the environment and, indirectly, on the human body. We performed calculations using density functional theory and post-Hartree–Fock correlated ab initio methods to find the possible mechanisms for the degradation process by small (hydroxyl, peroxyl, and superoxide) radicals. We found that direct sarcosine formation is strongly dependent on the concentration of the radical species. AMPA and glycine were mostly formed as aldehyde derivatives, while in addition to the former, glyoxylate and bicarbonate are formed alternatively. A significant pH effect was also found for the competitive reactions determined by the calculated rate constants of the elementary steps. Overall barriers showed similarities by DFT but ab initio methods could separate them.

Recommended Literature
- [1] Caffeic acid attenuates the autocrine IL-6 in hepatocellular carcinoma via the epigenetic silencing of the NF-κB-IL-6-STAT-3 feedback loop†
- [2] Bundles of identical double-walled carbon nanotubes
- [3] Carbon nano-dots as a fluorescent and colorimetric dual-readout probe for the detection of arginine and Cu2+ and its logic gate operation†
- [4] Centimeter-scale 2D perovskite (PEA)2PbBr4 single crystal plates grown by a seeded solution method for photodetectors†
- [5] Can the solid state structures of the dihalogen adducts R3EX2 (E = P, As; R = alkyl, aryl; X = Br, I) with the molecular spoke geometry be considered good mimics of the gold(i) systems [(R3E)AuX] (E = As, P; R = alkyl, aryl; X = Cl, Br, I)?†
- [6] Branched-chain amino acids, especially of leucine and valine, mediate the protein restricted response in a piglet model†
- [7] Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†
- [8] Brønsted–Lewis dual acidic ionic liquid immobilized on mesoporous silica materials as an efficient cooperative catalyst for Mannich reactions†
- [9] Calculation of first-order one-electron properties using the coupled-cluster approximate triples model CC3
- [10] Brønsted acid-promoted C–F bond activation in [P,S]-ligated neutral and anionic perfluoronickelacyclopentanes†

Journal Name:Environmental Science: Processes & Impacts
research_products
-
CAS no.: 4749-47-7
-
CAS no.: 30506-30-0









